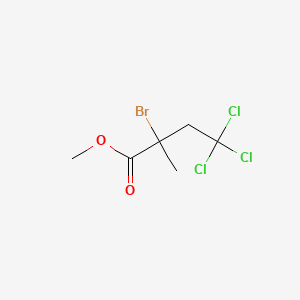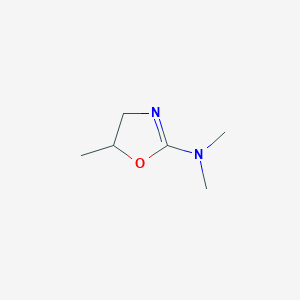![molecular formula C8H9ClO B14429033 Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride CAS No. 78293-66-0](/img/structure/B14429033.png)
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexene ring. This compound is of interest in organic chemistry due to its strained ring system and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride typically involves the reaction of Bicyclo[4.1.0]hept-2-ene with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:
Starting Material: Bicyclo[4.1.0]hept-2-ene.
Reagent: Thionyl chloride (SOCl₂).
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of automated systems can help in maintaining the desired temperature and pressure conditions, leading to higher yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The strained ring system can undergo addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Electrophiles: Halogens, acids.
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products Formed
Substitution Products: Amides, esters, thioesters.
Addition Products: Halogenated derivatives, hydroxylated derivatives.
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride involves its reactivity due to the strained ring system and the presence of the carbonyl chloride group. The compound can act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a different ring structure.
Cyclohexene: A monocyclic compound with similar reactivity.
Norbornene: A bicyclic compound with a similar strained ring system.
Uniqueness
Bicyclo[41
Eigenschaften
CAS-Nummer |
78293-66-0 |
|---|---|
Molekularformel |
C8H9ClO |
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-5-3-1-2-4-6(5)7/h1,3,5-7H,2,4H2 |
InChI-Schlüssel |
UYBYMHAPYOLDDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C2C(=O)Cl)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)

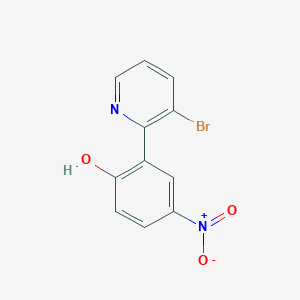
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
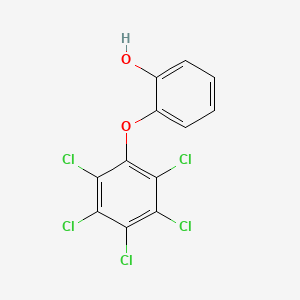
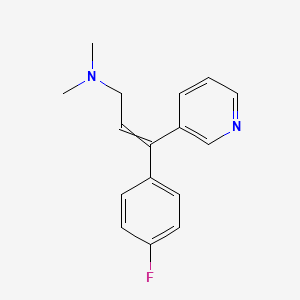
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)
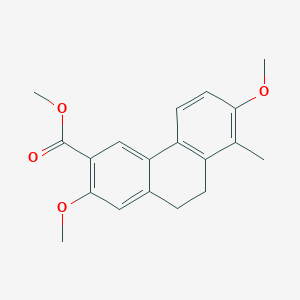
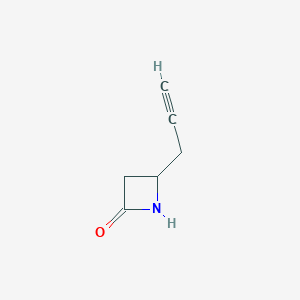
![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
